N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-17-7-6-8-22-23(17)26-25(34-22)29(14-13-27(4)5)24(30)20-9-11-21(12-10-20)35(31,32)28-15-18(2)33-19(3)16-28;/h6-12,18-19H,13-16H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJJEHMEMNDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, hereafter referred to as compound X , is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which allows it to interact with various biological targets, particularly in the context of cancer research and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for compound X is , with a molecular weight of approximately 557.1 g/mol. The compound features several functional groups, including a sulfonamide moiety and a thiazole ring, which contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClFN4O4S2 |
| Molecular Weight | 557.1 g/mol |
| Structure | Contains sulfonamide and thiazole rings |
Compound X primarily functions as an inhibitor of deubiquitylating enzymes (DUBs) . DUBs play a crucial role in regulating the ubiquitin-proteasome system, which is essential for protein degradation and cellular homeostasis. By inhibiting these enzymes, compound X can lead to the accumulation of specific proteins involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds with similar structural features have demonstrated significant anticancer activity. For instance, studies on related thiazole derivatives have shown efficacy against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell cycle progression .
Case Study:
In a recent study, a series of thiazole derivatives were tested for their cytotoxic effects on A549 cells. Compound X showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
Compound X also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its sulfonamide structure is known to interfere with bacterial folate synthesis, making it a candidate for antibiotic development.
Data Summary:
- Activity Against Bacteria: Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
- Potential Use: Development of new antibiotics targeting resistant strains.
Comparative Analysis
To better understand the biological activity of compound X, it can be compared with other known compounds in the same class:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Compound X | High | Moderate |
| Thiazole Derivative A | Moderate | High |
| Sulfonamide B | Low | High |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects in various diseases, particularly cancer.
Anticancer Activity
Recent studies have shown that derivatives of sulfonamide compounds exhibit anticancer properties. N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has been found to inhibit tumor cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that include the formation of the morpholino and thiazole rings. The synthetic pathway typically requires:
- Formation of the Benzamide Backbone : This can be achieved through traditional amide coupling reactions.
- Sulfonylation : The introduction of the sulfonyl group is crucial for enhancing the compound's biological activity.
- Dimethylamino Ethylation : This step is essential for modulating the pharmacokinetic properties of the compound.
Case Studies
A study published in International Journal of Molecular Sciences highlights the synthesis and biological evaluation of similar compounds, demonstrating their effectiveness against various cancer cell lines. The study utilized methods such as MTT assays to assess cell viability and flow cytometry for apoptosis detection .
| Study | Compound | Activity | Method |
|---|---|---|---|
| Sulfonamide Derivative | Anticancer | MTT Assay | |
| Benzothiazole Derivative | Anticancer | Flow Cytometry |
Pharmacological Insights
The compound shows promise not only as an anticancer agent but also as a potential treatment for other conditions due to its ability to interact with specific biological targets.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 4-((2,6-Dimethylmorpholino)sulfonyl)benzoic acid – The sulfonated aromatic core.
- 4-Methylbenzo[d]thiazol-2-amine – The heterocyclic amine moiety.
- N,N-Dimethylethylenediamine – The alkylamine side chain.
Critical intermediates include the morpholine-sulfonyl benzoic acid derivative and the doubly substituted benzamide precursor before hydrochloride salt formation.
Synthesis of 4-((2,6-Dimethylmorpholino)Sulfonyl)Benzoic Acid
Morpholine Ring Formation
The 2,6-dimethylmorpholine subunit is synthesized via cyclization of diethanolamine derivatives. A representative protocol involves:
Sulfonation of Benzoic Acid
Sulfonation is achieved using chlorosulfonic acid:
- Step 1 : Benzoic acid reacts with ClSO₃H (1:1.2 molar ratio) in dichloromethane at 0–5°C for 2 h.
- Step 2 : The sulfonyl chloride intermediate couples with 2,6-dimethylmorpholine in THF with triethylamine (TEA) as a base (24 h, RT), yielding 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid (85% yield).
Benzamide Coupling with 4-Methylbenzo[d]Thiazol-2-Amine
Activation of Carboxylic Acid
The benzoic acid derivative is activated as an acyl chloride:
Dual Amine Coupling
The activated acid reacts sequentially with two amines:
- First coupling : 4-Methylbenzo[d]thiazol-2-amine (1.1 eq) in THF with TEA (3 eq), 12 h at RT (92% yield).
- Second coupling : N,N-Dimethylethylenediamine (1.2 eq) using HATU as a coupling agent in DMF, 24 h at RT (88% yield).
Table 1: Optimization of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 88 |
| EDCI/HOBt | CH₂Cl₂ | 25 | 75 |
| DCC | THF | 40 | 68 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acid titration:
Analytical Characterization
Critical spectroscopic data for the final compound:
Challenges and Optimization Strategies
Sulfonation Selectivity
Early methods suffered from over-sulfonation (15–20% byproducts). Optimization involved:
Industrial-Scale Considerations
- Cost-effective reagents : Replacing HATU with EDCI/HOBt on scale-up (yield drop to 75% tolerated for cost savings).
- Purification : Flash chromatography replaced with recrystallization (ethanol/water, 3:1) for the hydrochloride salt (purity >99.5%).
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions with careful control of conditions. For example:
- Step 1: Refluxing intermediates (e.g., 4-amino-triazole derivatives) with substituted benzaldehydes in ethanol and glacial acetic acid to form Schiff bases .
- Step 2: Sulfonylation using morpholino derivatives under anhydrous conditions to introduce the sulfonyl group.
- Step 3: Final hydrochloridation to stabilize the product.
Critical Parameters:
- Solvent Choice: Absolute ethanol minimizes side reactions.
- Catalysts: Glacial acetic acid facilitates imine formation .
- Temperature: Reflux (~78°C) ensures completion without decomposition .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, 4h reflux | 70-85% | |
| 2 | Morpholino sulfonyl chloride, DCM, RT | 65-75% |
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer: A combination of techniques is essential for structural confirmation:
- NMR Spectroscopy:
- H NMR identifies proton environments (e.g., dimethylamino ethyl protons at δ 2.2–2.5 ppm) .
- C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- IR Spectroscopy: Detects sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1680 cm) groups .
- HR-EIMS: Validates molecular weight (e.g., 455.5 g/mol for analogous compounds) .
Table 2: Spectral Signatures for Key Functional Groups
| Functional Group | Technique | Signature | Reference |
|---|---|---|---|
| Sulfonyl (S=O) | IR | 1247–1255 cm | |
| Amide (C=O) | C NMR | ~165 ppm |
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?
Answer:
- Density Functional Theory (DFT):
- Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Optimizes molecular geometry for docking studies.
- Molecular Docking:
- Screens against target proteins (e.g., kinases) using software like AutoDock Vina.
- Validates interactions via binding affinity scores (e.g., ΔG < −6 kcal/mol suggests strong binding) .
Methodological Workflow:
Geometry Optimization: DFT at B3LYP/6-31G(d) level.
Docking Setup: Prepare protein PDB files and ligand .mol2 files.
Validation: Compare docking scores with experimental IC values .
Q. How do tautomeric equilibria or solvatomorphism affect spectral data interpretation?
Answer: Tautomerism (e.g., thione-thiol equilibrium in triazole derivatives) can obscure spectral assignments:
- IR Analysis: Absence of ν(S-H) (~2500–2600 cm) confirms thione form dominance .
- NMR Evidence: Lack of exchangeable protons in H NMR supports non-thiol tautomers .
Resolution Strategy:
- Variable Temperature NMR: Monitors proton shifts to detect tautomer interconversion.
- X-ray Crystallography: Provides definitive structural proof .
Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
Answer: Case Study: Discrepancies in sulfonylation yields.
- Root Cause Analysis:
- Impurity in Reagents: Hydrazide intermediates may retain unreacted starting materials.
- Side Reactions: Competing N- vs. S-alkylation in triazoles .
- Mitigation:
- HPLC Monitoring: Tracks reaction progress in real-time.
- Design of Experiments (DoE): Optimizes variables (e.g., temperature, stoichiometry) .
Table 3: Common Contradictions and Solutions
| Issue | Likely Cause | Solution | Reference |
|---|---|---|---|
| Low yield in Step 2 | Moisture in solvent | Use molecular sieves | |
| Multiple NMR peaks | Tautomerism | Perform VT-NMR |
Data Contradiction Analysis Framework
Hypothesis Testing: Compare observed vs. expected spectral/data patterns.
Control Experiments: Repeat reactions with purified reagents.
Advanced Characterization: Use X-ray or HR-MS for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
